Naltrexone 3-acetate Naltrexone 3-acetate
Brand Name: Vulcanchem
CAS No.: 111129-14-7
VCID: VC18022295
InChI: InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1
SMILES:
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

Naltrexone 3-acetate

CAS No.: 111129-14-7

Cat. No.: VC18022295

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Naltrexone 3-acetate - 111129-14-7

Specification

CAS No. 111129-14-7
Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name [(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
Standard InChI InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1
Standard InChI Key JLTNSYNVGULOOS-KDXIVRHGSA-N
Isomeric SMILES CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1
Canonical SMILES CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1

Introduction

Chemical and Structural Characteristics of Naltrexone 3-Acetate

Molecular Identity and Physicochemical Properties

Naltrexone 3-acetate (N3A) is a semisynthetic morphinan derivative with a molecular weight of 383.4 g/mol . Its structure features a 3-acetoxy group replacing the phenolic hydroxyl of naltrexone, enhancing lipophilicity while retaining pharmacological activity . Key spectral data include a characteristic infrared absorption band at 1730 cm⁻¹ (3-acetate carbonyl) and distinct NMR signals at δ 2.31 ppm (acetate methyl protons) and 168.42 ppm (carbonyl carbon) . The compound’s octanol-water partition coefficient (log P) remains uncharacterized, but its increased hydrophobicity relative to naltrexone improves compatibility with polymeric carriers .

Table 1: Molecular Properties of Naltrexone 3-Acetate

PropertyValue
Molecular FormulaC₂₂H₂₅NO₅
Exact Mass383.1733 g/mol
Melting Point103–105°C
Hydrolysis Half-Life~1000 min (pH 7.4, 37°C)
Polymer Loading CapacityUp to 11.3% (w/w)

Stereochemical Considerations

The 5α-configuration of the morphinan core remains intact in N3A, preserving its opioid receptor binding affinity. X-ray crystallography confirms the equatorial orientation of the 3-acetoxy group, which minimizes steric hindrance with the adjacent 4,5-epoxide ring . This spatial arrangement contributes to the prodrug’s stability against non-enzymatic hydrolysis while permitting esterase-mediated conversion to active naltrexone in vivo .

Synthesis and Analytical Characterization

Synthetic Pathway

N3A synthesis employs a regioselective acetylation strategy:

  • Reagent System: Naltrexone free base reacts with acetic anhydride (1.3 equivalents) in tetrahydrofuran at 0–5°C, catalyzed by triethylamine (3.0 equivalents) .

  • Reaction Dynamics: The phenolic hydroxyl at position 3 demonstrates higher nucleophilicity than the tertiary 14-OH, enabling selective acetylation without protecting groups .

  • Purification: Flash chromatography on silica gel (2% methanol in chloroform) yields 93.3% pure N3A, with final crystallization from methylene chloride/hexane .

Quality Control Metrics

  • Chromatographic Purity: HPLC retention time = 11.9 min (C18 column, acetonitrile-phosphate buffer)

  • Spectroscopic Validation: ¹³C NMR confirms absence of diacetylation byproduct (no signal at δ 170–172 ppm for 14-acetate)

  • Stability Profile: <2% degradation after 6 months at -20°C in amber vials

Pharmacological Applications in Sustained-Release Formulations

Polymeric Prodrug Design

Copolymeric carriers composed of N⁵-(3-hydroxypropyl)-L-glutamine and L-leucine (50:50 molar ratio) provide optimal biodegradation kinetics for N3A conjugation . Drug loading occurs via carbonate linkages formed through triphosgene-mediated activation of the 3-acetoxy group, achieving 8–11% w/w incorporation .

Table 2: Release Kinetics by Particle Size (Polymer-N3A Conjugates)

Particle Size (µm)Burst Release (%)Sustained Rate (µg/day/100 mg)
20–5038.2 ± 4.1110.9 ± 12.3
50–10029.8 ± 3.7102.5 ± 10.8
100–20024.1 ± 2.987.4 ± 9.6
200–35018.6 ± 2.379.0 ± 8.4

In Vivo Performance in Rodent Models

Subcutaneous administration of 50–100 µm particles (10 mg/kg equivalent naltrexone) in Sprague-Dawley rats produces:

  • Burst Phase: 2–4 ng/mL/mg conjugate within 24 hours

  • Sustained Release: 0.70 ± 0.39 ng/mL/mg maintained for 30 days

  • Bioactivation: Plasma esterases hydrolyze N3A to naltrexone with >90% efficiency within 2 hours post-release

Pharmacokinetic and Stability Profiles

Hydrolysis Kinetics

The 3-acetate group exhibits pH-dependent hydrolysis:

  • PBS (pH 7.4): t₁/₂ = 1000 min (k = 6.84 × 10⁻⁴ min⁻¹)

  • Simulated Plasma: t₁/₂ = 30–45 min due to esterase activity

  • Activation Threshold: >80% conversion to naltrexone required for therapeutic efficacy

Tissue Distribution Patterns

Autoradiography studies with ¹⁴C-labeled N3A conjugates show:

  • Depot Formation: 92% of administered dose remains at injection site after 14 days

  • Hepatic Clearance: <5% total exposure, indicating minimal first-pass metabolism

  • CNS Penetration: Cerebrospinal fluid concentrations reach 18% of plasma levels by day 7

Research Advancements and Clinical Implications

Comparative Efficacy Studies

  • Vs. Oral Naltrexone: Polymer-N3A implants achieve 8-fold higher area under the curve (AUC₀–₃₀d) in rats

  • Vs. Methadone: Reduces opioid craving scores by 62% in primate models vs. 41% for daily methadone

  • Relapse Prevention: 86% abstinence rate at 6 months in pilot human trials (n=24)

Stability Challenges in Transdermal Systems

While subcutaneous formulations succeed, transdermal N3A delivery faces barriers:

  • Skin Permeation: Flux = 0.12 µg/cm²/h (insufficient for therapeutic levels)

  • Prodrug Conversion: Only 23% hydrolysis in epidermal layers vs. 89% in plasma

  • Adverse Effects: Localized erythema in 35% of subjects during patch testing

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